2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the class of aminothiophenes This compound is characterized by its unique structure, which includes a thiophene ring fused with a cyclopentane ring, an amino group, and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophenes, have been shown to activate nrf2 , a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide activates its target via a non-electrophilic mechanism
Biochemical Pathways
The activation of nrf2 can lead to the transcription of over 500 genes involved in cellular defense and survival, including those involved in antioxidant response, detoxification, inflammation, proteostasis, mitochondrial biogenesis, and iron metabolism .
Pharmacokinetics
It is mentioned that similar compounds are moderately stable in liver microsomes , which suggests that they may have good metabolic stability, a key factor in drug bioavailability.
Result of Action
Similar compounds have been shown to inhibit inflammation in macrophages stimulated by lps ec , suggesting potential anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
2-Amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which is crucial for cellular defense against oxidative stress . The compound interacts with Kelch-like ECH-associated protein 1 (KEAP1), disrupting its interaction with NRF2 and leading to the activation of NRF2 target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. In murine macrophages (RAW 264.7 cells), the compound significantly reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) . Additionally, it inhibits the production of inflammatory mediators like prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB) . These effects suggest that the compound modulates cell signaling pathways, gene expression, and cellular metabolism to exert its anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with KEAP1, a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex . By disrupting the KEAP1-NRF2 interaction, the compound stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes . This leads to the upregulation of cytoprotective proteins such as NQO1 and HO-1, which help mitigate oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated metabolic stability in human, rat, and mouse liver microsomes, with an optimal half-life (T1/2) and intrinsic clearance (Clint) . Long-term studies in vitro have shown that the compound maintains its anti-inflammatory activity without significant degradation or loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its activation of the NRF2 pathway . The compound interacts with enzymes such as NQO1 and HO-1, which play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance . These interactions contribute to the compound’s overall anti-inflammatory and cytoprotective effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to localize in specific cellular compartments, such as the cytoplasm and nucleus, is essential for its function in modulating the NRF2 pathway . Additionally, its distribution within tissues is influenced by factors such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes in the cytoplasm, where it interacts with KEAP1 to release NRF2 . Upon activation, NRF2 translocates to the nucleus, where it binds to AREs and initiates the transcription of target genes . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a [2+2+1] cyclization reaction involving α-thiocyanato ketones and other suitable reagents under microwave irradiation.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Formation of the Carboxamide Group: The carboxamide group can be formed through cyanoacetylation of amines followed by further reactions to yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for developing new drugs with antiviral, antibacterial, and antifungal properties.
Materials Science: It can be used in the synthesis of organic semiconductors and other materials for electronic and optoelectronic devices.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-amino-5-phenylthiophene-3-carboxylate
- 2-amino-N-butyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Uniqueness
2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the 4-methylbenzyl group, which can enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties. Additionally, the fused cyclopentane ring provides structural rigidity, which can influence its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
2-amino-N-[(4-methylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8H,2-4,9,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDYBLOXRURHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.